molecular formula C10H6BrF2NO B14038116 8-Bromo-7-(difluoromethoxy)quinoline

8-Bromo-7-(difluoromethoxy)quinoline

Cat. No.: B14038116
M. Wt: 274.06 g/mol
InChI Key: SNHOGLORXIPUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-(difluoromethoxy)quinoline is a functionalized quinoline derivative designed for research and development, particularly in medicinal chemistry. This compound serves as a versatile chemical building block for the synthesis of more complex molecules. Its molecular structure incorporates both a bromine atom and a difluoromethoxy group on the quinoline scaffold, which are key functional handles for further chemical modification. The bromine substituent is a common site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to introduce diverse aromatic and heterocyclic systems. The difluoromethoxy group can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. Quinoline derivatives are privileged structures in drug discovery due to their wide range of biological activities . Brominated quinolines, in particular, are recognized as valuable intermediates for creating potential therapeutic agents . Specific analogs, such as 5,7-dibromo-8-hydroxyquinoline, have demonstrated antiproliferative activity against various cancer cell lines (e.g., C6, HeLa, HT29) and have been identified as inhibitors of the human topoisomerase I enzyme, a validated anticancer target . Furthermore, structurally similar quinoline compounds have shown promise as antibacterial agents against a spectrum of Gram-positive and Gram-negative bacteria . The presence of the bromine atom at the C-8 position in related compounds has been strategically used in synthetic routes to develop novel agents for treating infectious diseases . Researchers can leverage this reagent to explore structure-activity relationships (SAR) and develop new candidates for oncology, infectious disease, and other therapeutic areas. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H6BrF2NO

Molecular Weight

274.06 g/mol

IUPAC Name

8-bromo-7-(difluoromethoxy)quinoline

InChI

InChI=1S/C10H6BrF2NO/c11-8-7(15-10(12)13)4-3-6-2-1-5-14-9(6)8/h1-5,10H

InChI Key

SNHOGLORXIPUHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)OC(F)F)Br)N=C1

Origin of Product

United States

Preparation Methods

Synthesis of 2-Bromo-6-nitrophenol as Starting Material

  • Starting Material: 2-Bromophenol, an industrially available compound.
  • Nitration: 2-Bromophenol is nitrated using nitric acid in acetic acid at low temperatures (~10–15°C) to afford 2-bromo-6-nitrophenol with high purity after purification by steam distillation or recrystallization.
  • Notes: Positional isomers are formed but can be separated efficiently.

Difluoromethylation to Obtain 2-Difluoromethoxy-3-bromonitrobenzene

  • Reagents: Chlorodifluoromethane as difluoromethylation agent, base (e.g., potassium carbonate).
  • Solvents: Halogenated solvents (dichloromethane, dichloroethane), ethers (1,4-dioxane, tetrahydrofuran), or dimethyl sulfoxide.
  • Catalysts: Phase transfer catalysts such as tetra-n-butylammonium bromide may be used to enhance reaction efficiency.
  • Conditions: Reaction proceeds under mild conditions to attach the difluoromethoxy group onto the aromatic ring at the 2-position, yielding 2-difluoromethoxy-3-bromonitrobenzene.

Reduction to 2-Difluoromethoxy-3-bromoaniline

  • Methods: Reduction of the nitro group to an amino group is achieved by:
    • Metal reductions (iron powder preferred),
    • Catalytic hydrogenation,
    • Metal hydrides (e.g., lithium aluminum hydride),
    • Sulfur compound-based reductions.
  • Preferred Method: Iron powder reduction in acidic aqueous medium at elevated temperature (~80–100°C) with reflux for 2 hours.
  • Outcome: High purity 2-difluoromethoxy-3-bromoaniline with yields around 72%.

Cyclopropylation of 2-Difluoromethoxy-3-bromoaniline

  • Objective: Introduction of a cyclopropyl group on the aniline nitrogen.
  • Reagents: 1-Bromo-1-ethoxycyclopropane or 1-alkoxy-1-trimethylsilyloxycyclopropane.
  • Conditions: Reaction in the presence of organic or inorganic acids (formic acid, acetic acid, HCl, H2SO4) in alcohol solvents (C1-C6 alcohols).
  • Reduction: Subsequent reduction with sodium borohydride and boron trifluoride etherate to stabilize the cyclopropylated product.
  • References: J. Chem. Soc. Chem. Comm. 1987; JP-A-10-87584.

Formation of Quinoline Core via Ring-Closing Reaction

  • Intermediate: Dialkyl N-cyclopropylanilinomethylenemalonate.
  • Reagents: Dialkyl alkoxymethylenemalonates such as diethyl ethoxymethylenemalonate.
  • Conditions: Ring closure induced by polyphosphoric acid or polyphosphoric acid esters.
  • Temperature: Heating at 90–95°C for 2 hours.
  • Outcome: Formation of ethyl 7-bromo-1-cyclopropyl-8-difluoromethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key quinoline intermediate with yields around 44%.

Palladium-Catalyzed Coupling to Introduce Difluoromethoxy Group at 8-Position

  • Starting Material: 7-bromo-1-cyclopropyl-8-difluoromethoxy-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate.
  • Catalysts: Palladium complexes such as 1,1'-bis(diphenylphosphino)ferrocene palladium dichloride, palladium chloride, or palladium on carbon.
  • Bases: Sodium carbonate or potassium carbonate aqueous solutions.
  • Solvents: Ethanol, dioxane, or dimethyl sulfoxide.
  • Temperature: 70–95°C under nitrogen atmosphere.
  • Reaction: Suzuki coupling with bis(pinacolato)diboron or triisopropyl borate to install the difluoromethoxy substituent.
  • Yields: High yields reported with excellent stability of intermediates.

Hydrolysis and Reduction to Final Compound

  • Hydrolysis: Compound 3 is hydrolyzed using lithium hydroxide or sodium hydroxide at room temperature.
  • Reduction: The hydrolyzed product is reduced in tetrahydrofuran (oxolane) with sodium borohydride and boron trifluoride etherate at 10–65°C.
  • Purification: Concentration, crystallization, and filtration yield 8-bromo-7-(difluoromethoxy)quinoline with HPLC purity >99%.

Summary Table of Key Reaction Steps and Conditions

Step Reaction Type Starting Material / Intermediate Reagents / Catalysts Solvent(s) Temp (°C) Yield / Notes
1 Nitration 2-Bromophenol HNO3 / Acetic acid Acetic acid 10–15 High purity 2-bromo-6-nitrophenol
2 Difluoromethylation 2-Bromo-6-nitrophenol Chlorodifluoromethane, base, PTC DCM, dioxane, DMSO RT Efficient installation of difluoromethoxy
3 Reduction (Nitro to Amine) 2-Difluoromethoxy-3-bromonitrobenzene Fe powder, H2SO4, water Water 80–100 ~72% yield of 2-difluoromethoxy-3-bromoaniline
4 Cyclopropylation 2-Difluoromethoxy-3-bromoaniline 1-Bromo-1-ethoxycyclopropane, acids Alcohol solvents RT to reflux Stabilized by NaBH4 and BF3·OEt2
5 Ring-closing (Quinoline formation) Dialkyl N-cyclopropylanilinomethylenemalonate Polyphosphoric acid Toluene 90–95 ~44% yield of quinoline intermediate
6 Pd-catalyzed coupling (Suzuki) 7-Bromo-1-cyclopropyl-8-difluoromethoxy quinoline ester Pd catalysts, bis(pinacolato)diboron Ethanol, dioxane, DMSO 70–95 High yield, stable intermediates
7 Hydrolysis and Reduction Compound 3 LiOH or NaOH; NaBH4, BF3·OEt2 Water; Oxolane RT to 65 >99% purity this compound

Research Findings and Industrial Implications

  • The synthetic route avoids hazardous lithiation-bromination steps and minimizes reagent use, improving safety and scalability.
  • Intermediates such as 2-difluoromethoxy-3-bromoaniline and dialkyl N-cyclopropylanilinomethylenemalonate are key for efficient quinoline construction.
  • Palladium-catalyzed Suzuki couplings provide a versatile method for installing difluoromethoxy groups with high regioselectivity and yield.
  • The overall process is amenable to industrial scale with good atom economy, manageable waste, and cost-effective raw materials.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-(difluoromethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex polycyclic structures .

Scientific Research Applications

8-Bromo-7-(difluoromethoxy)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-7-(difluoromethoxy)quinoline involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Effects on Reactivity and Bioactivity

8-Bromo-7-hydroxyquinoline (BHQ)
  • Structure : Replaces the difluoromethoxy group with a hydroxyl (-OH) at the 7-position.
  • Applications : BHQ is a photoremovable protecting group for biomolecules, effective under one-photon (365 nm) and two-photon (740 nm) excitation. It releases carboxylates, phosphates, and diols in physiological conditions .
  • Comparison: The difluoromethoxy group in 8-Bromo-7-(difluoromethoxy)quinoline likely enhances lipophilicity and metabolic stability compared to BHQ’s hydroxyl group, which is prone to oxidation. However, BHQ’s photoreactivity is superior due to its electron-donating hydroxyl group, facilitating photoheterolysis .
8-Bromo-7-fluoro-2-methoxyquinoline
  • Structure : Features a fluorine atom at the 7-position and methoxy (-OCH₃) at the 2-position.
  • Properties : Molecular weight = 256.07 g/mol. The fluorine atom increases electronegativity, while methoxy provides steric bulk .
  • Fluorine at the 7-position (in the comparator) may enhance metabolic resistance compared to -OCHF₂ .
7-Chloro-2,4-bis(difluoromethyl)quinoline-8-carboxylic Acid
  • Structure : Contains chlorine at the 7-position, difluoromethyl groups at 2- and 4-positions, and a carboxylic acid at the 8-position.
  • Applications : Explored in agrochemical research for its hydrogen-bonding interactions, confirmed via X-ray crystallography .
  • Comparison : The carboxylic acid group in this derivative increases water solubility, unlike the bromine and difluoromethoxy groups in the target compound, which prioritize lipophilicity. The chlorine atom may confer distinct reactivity in substitution reactions .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound 274.06 Br (8), -OCHF₂ (7) High lipophilicity; research chemical
8-Bromo-7-hydroxyquinoline (BHQ) 224.05 Br (8), -OH (7) Photoremovable protecting group
8-Bromo-7-fluoro-2-methoxyquinoline 256.07 Br (8), F (7), -OCH₃ (2) Electrophilic reactivity; drug intermediate
7-Chloro-2,4-bis(difluoromethyl)quinoline-8-carboxylic acid 308.10 Cl (7), -CF₂H (2,4), -COOH (8) Agrochemical candidate; hydrogen bonding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.